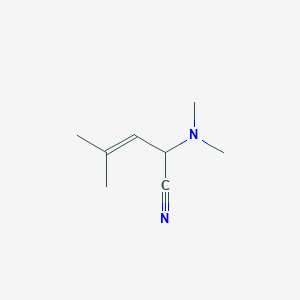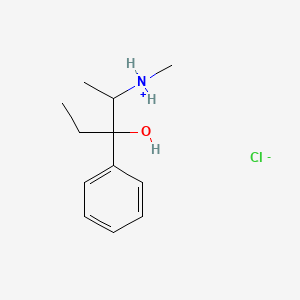
(3-hydroxy-3-phenylpentan-2-yl)-methylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-hydroxy-3-phenylpentan-2-yl)-methylazanium;chloride is a chemical compound with a unique structure that includes a hydroxy group, a phenyl group, and a methylazanium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydroxy-3-phenylpentan-2-yl)-methylazanium;chloride typically involves the reaction of 3-hydroxy-3-phenylpentan-2-one with methylamine in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(3-hydroxy-3-phenylpentan-2-yl)-methylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a secondary alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 3-oxo-3-phenylpentan-2-yl-methylazanium;chloride.
Reduction: Formation of 3-hydroxy-3-phenylpentan-2-yl-methylamine.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-hydroxy-3-phenylpentan-2-yl)-methylazanium;chloride is used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be used in the development of new catalysts and polymers.
Mecanismo De Acción
The mechanism of action of (3-hydroxy-3-phenylpentan-2-yl)-methylazanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-hydroxy-3-phenylpentane-2-carbamate
- 3-hydroxy-N,N-dimethylbenzamide
- 3-hydroxy-4-methyl-1-phenylpentan-1-one
Uniqueness
(3-hydroxy-3-phenylpentan-2-yl)-methylazanium;chloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylazanium group distinguishes it from other similar compounds and contributes to its specific reactivity and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
25442-13-1 |
|---|---|
Fórmula molecular |
C12H20ClNO |
Peso molecular |
229.74 g/mol |
Nombre IUPAC |
(3-hydroxy-3-phenylpentan-2-yl)-methylazanium;chloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-12(14,10(2)13-3)11-8-6-5-7-9-11;/h5-10,13-14H,4H2,1-3H3;1H |
Clave InChI |
PYNRDGYXIVTZFX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)(C(C)[NH2+]C)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


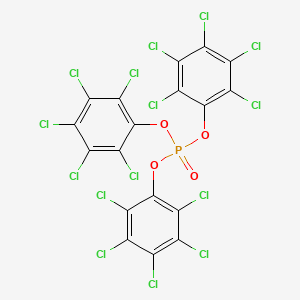


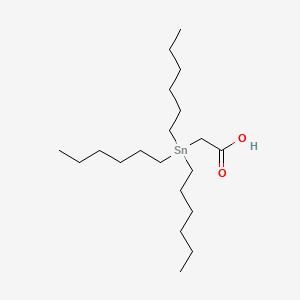
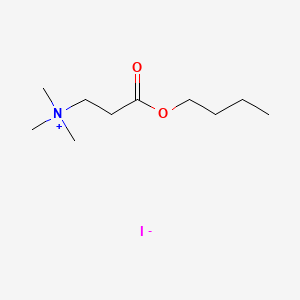

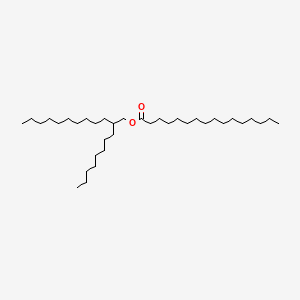
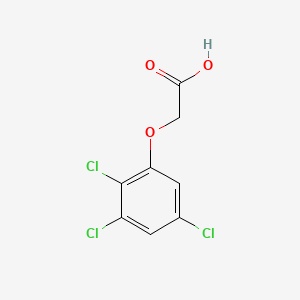
![1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea](/img/structure/B13742313.png)

![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
